molecular formula C20H20ClFN2OS B2553005 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034300-08-6

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2553005
CAS No.: 2034300-08-6
M. Wt: 390.9
InChI Key: YQXKWDCDCSLGJL-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety, a dimethylamino group, and a chlorofluorophenyl acetamide structure, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and acetylene derivatives. The dimethylaminoethyl group is then introduced via alkylation reactions using dimethylamine and appropriate alkyl halides. The final step involves the acylation of the intermediate with 2-chloro-6-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with enzyme active sites, while the dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The chlorofluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzothiophen-3-yl)-2-(methylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-bromo-6-fluorophenyl)acetamide
  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-methylphenyl)acetamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2OS/c1-24(2)18(15-12-26-19-9-4-3-6-13(15)19)11-23-20(25)10-14-16(21)7-5-8-17(14)22/h3-9,12,18H,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXKWDCDCSLGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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